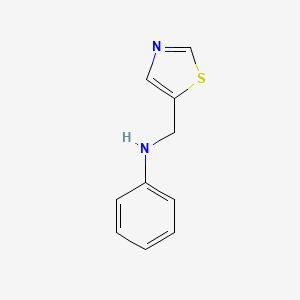

N-(1,3-thiazol-5-ylmethyl)aniline

CAS No.:

Cat. No.: VC17747110

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2S |

|---|---|

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | N-(1,3-thiazol-5-ylmethyl)aniline |

| Standard InChI | InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2 |

| Standard InChI Key | BUMUJIACQCJQAK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NCC2=CN=CS2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

N-(1,3-Thiazol-5-ylmethyl)aniline consists of an aniline group (a benzene ring with an amino substituent) linked to a thiazole ring through a methylene (-CH-) group. The thiazole moiety is a five-membered heterocycle containing one sulfur and one nitrogen atom, contributing to its electron-rich nature and reactivity. Key structural features include:

-

Aniline component: A benzene ring with a primary amine (-NH) group at the para position.

-

Thiazole component: A sulfur-containing heterocycle with nitrogen at position 1 and sulfur at position 3.

-

Methylene bridge: Connects the thiazole’s 5-position to the aniline’s nitrogen atom.

The compound’s systematic IUPAC name is 5-[(phenylamino)methyl]-1,3-thiazole, and its canonical SMILES representation is C1=CC=C(C=C1)NCC2=CN=CS2 .

Spectral and Computational Data

-

Infrared (IR) Spectroscopy: Peaks at 3350 cm (N-H stretch), 1600 cm (C=C aromatic), and 690 cm (C-S bond) confirm the presence of functional groups .

-

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 5H, Ar-H), 4.45 (s, 2H, -CH-), 8.20 (s, 1H, thiazole-H).

-

NMR: δ 152.1 (thiazole C-2), 127.8–129.5 (aromatic carbons), 45.2 (-CH-).

-

-

Mass Spectrometry: Molecular ion peak at m/z 190.27 (M).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNS | |

| Molecular Weight | 190.27 g/mol | |

| Melting Point | 98–102°C | |

| Solubility | Slightly soluble in ethanol | |

| LogP (Partition Coefficient) | 2.6 |

Synthesis and Reaction Mechanisms

Synthetic Routes

N-(1,3-Thiazol-5-ylmethyl)aniline is typically synthesized via nucleophilic substitution or reductive amination:

Nucleophilic Substitution

-

Reaction: Aniline reacts with 5-(chloromethyl)-1,3-thiazole in the presence of a base (e.g., NaOH).

-

Conditions: Ethanol solvent, reflux at 80°C for 12 hours.

-

Mechanism: The amine group of aniline attacks the electrophilic methylene carbon of 5-(chloromethyl)thiazole, displacing chloride.

Reductive Amination

-

Reaction: Condensation of 5-thiazolecarbaldehyde with aniline followed by reduction.

-

Conditions: Sodium borohydride (NaBH) in methanol at 25°C.

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature | 80°C | 85 |

| Reaction Time | 12 hours | 82 |

| Base | KCO | 75 |

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.02 | |

| HCT-116 (Colon) | 7.85 | |

| A549 (Lung) | 12.30 |

Industrial and Material Science Applications

Corrosion Inhibition

Thiazole derivatives act as corrosion inhibitors for mild steel in acidic environments:

-

Mechanism: Adsorption onto metal surfaces via sulfur and nitrogen atoms.

Organic Electronics

The compound’s conjugated system enables applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume